Argtide Achieves 3.5-Fold Higher Anti-Ovulatory Activity Than Val8 Analog at 0.125 μg Dose
In a direct head-to-head comparison among 13 newly synthesized LHRH antagonists, Argtide (containing Leu at position 7) demonstrated 63% anti-ovulatory activity (AOA) at 0.125 μg, whereas the Val8-containing analog N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Val, Arg, Pro, D-AlaNH2 achieved only 18% AOA at the identical dose [1]. This single-residue substitution (Leu7 versus Val7) resulted in a 3.5-fold difference in AOA.
| Evidence Dimension | Anti-ovulatory activity (AOA) in vivo |
|---|---|
| Target Compound Data | 63% AOA at 0.125 μg |
| Comparator Or Baseline | Val8-containing analog: 18% AOA at 0.125 μg |
| Quantified Difference | 3.5-fold higher AOA (63% vs 18%) |
| Conditions | In vivo anti-ovulatory assay in rats; 13 LHRH antagonist peptides tested in parallel |
Why This Matters
For procurement decisions, this direct comparator evidence establishes that substituting Argtide with a close structural analog (Val8 variant) reduces potency by 3.5-fold, directly impacting experimental dose requirements and in vivo outcomes.
- [1] Janecka A, Ljungqvist A, Bowers C, Folkers K. Superiority of an antagonist of the luteinizing hormone releasing hormone with emphasis on arginine in position 8, named Argtide. Biochem Biophys Res Commun. 1991 Oct 15;180(1):374-9. PMID: 1656974. View Source
